N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c23-17(13-7-2-1-3-8-13)21-18(24)22-19-20-16-14-9-5-4-6-12(14)10-11-15(16)25-19/h1-9H,10-11H2,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDPTHVYKJWFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=S)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthothiazole ring and subsequent functionalization to introduce the carbamothioyl and benzamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or other functional groups.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: This reaction can introduce new substituents into the molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Dihydro vs. This may improve target binding specificity.
- Carbamothioyl Bridge : Unlike analogs with standard amide linkages (e.g., 7c, 4g), the carbamothioyl group (S-C-NH) in the target compound may confer resistance to enzymatic hydrolysis and alter electronic properties, influencing receptor interactions .
- Substituent Effects : Methoxy and chloro groups on benzamide (e.g., 7c, 7e) increase solubility or lipophilicity, respectively, whereas the unsubstituted benzamide in the target compound may prioritize aromatic stacking interactions .
Biological Activity
N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2S |
| Molecular Weight | 284.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Structural Features
The compound features a thiazole ring fused with a naphthalene moiety, which is known to contribute to its biological activity through various mechanisms including enzyme inhibition and receptor modulation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, including breast and lung cancer models.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties:
- NF-kB Pathway Modulation : Studies have shown that it can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Bacterial Inhibition : It has been tested against various bacterial strains with promising results indicating its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Key Findings from SAR Studies
-
Substituent Variability : Modifications at the thiazole or naphthalene positions significantly affect potency. For example:
- Substituents that enhance electron density on the thiazole ring improve binding affinity to target proteins.
- The presence of bulky groups at specific positions can hinder activity due to steric hindrance.
-
Comparative Analysis : Compounds with similar structures but different substituents have been evaluated for their biological activities. For instance:
- A compound with a methoxy group showed enhanced anti-inflammatory activity compared to its unsubstituted counterpart.
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Unsubstituted | Low | Limited activity |
| Methoxy-substituted | High | Enhanced anti-inflammatory effect |
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- In vitro Studies : Various assays have confirmed its ability to inhibit cell proliferation in cancer cell lines.
- In vivo Studies : Animal models have shown a reduction in tumor size when treated with this compound, suggesting systemic efficacy.
- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation reactions between thiazole-amine precursors and benzoyl isothiocyanate under reflux in ethanol with glacial acetic acid as a catalyst. Purification typically involves solvent evaporation, filtration, and column chromatography using dichloromethane (DCM) or ethyl acetate/hexane mixtures. Yield optimization requires precise stoichiometric control (1:1 molar ratios) and extended reflux durations (4–6 hours) .
- Validation : Confirmation of purity (>95%) is achieved via HPLC, while structural integrity is verified using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Assigns proton and carbon environments, with aromatic protons in the δ 7.2–8.5 ppm range and thiourea NH signals around δ 10–12 ppm .
- MS : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]) with deviations <2 ppm from theoretical values .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity, ensuring >98% for biological assays .
Q. How is the compound’s solubility and stability evaluated for in vitro studies?
- Method : Solubility is tested in DMSO, ethanol, and PBS (pH 7.4) via UV-Vis spectroscopy. Stability assays involve incubating the compound at 37°C for 24–72 hours, followed by HPLC to detect degradation products .
Advanced Research Questions
Q. What computational strategies are employed to predict the compound’s bioactivity and binding mechanisms?
- Docking : AutoDock Vina or Schrödinger Suite is used to model interactions with target proteins (e.g., SARS-CoV-2 3CL protease). Key residues (e.g., His41, Cys145) are analyzed for hydrogen bonding and π-π stacking .
- DFT : B3LYP/Def2-SVPD calculations predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, correlating with reactivity and binding affinities .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Crystallization : Single crystals are grown via slow evaporation of DCM/hexane. SHELXL refines the structure, with R-factor thresholds <0.05 for high-resolution data (<1.0 Å). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π contacts) .
- Validation : Mercury software visualizes packing diagrams, while CCDC cross-referencing confirms structural uniqueness .
Q. What experimental approaches address contradictions between computational predictions and observed bioactivity?
- Case Study : If docking predicts strong binding but in vitro assays show weak inhibition, validate by:
- Reassessing protonation states (pH-dependent docking).
- Performing molecular dynamics (MD) simulations to account for protein flexibility.
- Testing analogs with modified thiourea or benzamide moieties to refine SAR .
Q. How is the compound’s supramolecular assembly analyzed for solid-state properties?
- Hirshfeld Analysis : CrystalExplorer generates 2D fingerprint plots, highlighting dominant interactions (e.g., H-bond donors/acceptors, C-H···π). Interaction energy calculations partition contributions (electrostatic vs. dispersion) .
- Thermal Analysis : TGA/DSC profiles (N atmosphere, 25–400°C) assess thermal stability and phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
